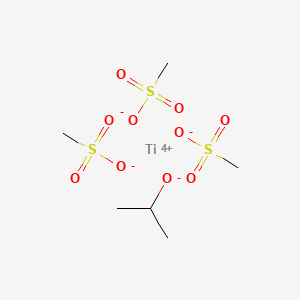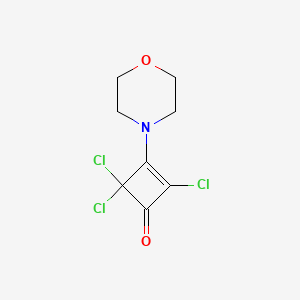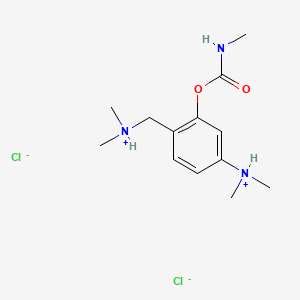
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is a chemical compound with the formula C13H23Cl2N3O2. This compound is known for its unique structure, which includes a carbamate ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride typically involves the reaction of methyl carbamate with a substituted phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized carbamate derivatives, while substitution reactions can yield various substituted phenyl esters.
Scientific Research Applications
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity.
Ethyl carbamate: Another carbamate ester with different alkyl groups.
Phenyl carbamate: A related compound with a phenyl group attached to the carbamate.
Uniqueness
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64059-23-0 |
|---|---|
Molecular Formula |
C13H23Cl2N3O2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
[4-(dimethylazaniumyl)-2-(methylcarbamoyloxy)phenyl]methyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-14-13(17)18-12-8-11(16(4)5)7-6-10(12)9-15(2)3;;/h6-8H,9H2,1-5H3,(H,14,17);2*1H |
InChI Key |
DAWOABPNQAWURF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=CC(=C1)[NH+](C)C)C[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


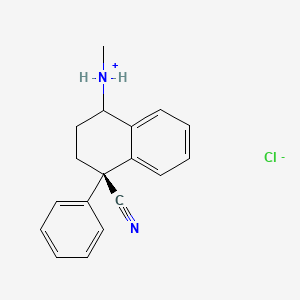
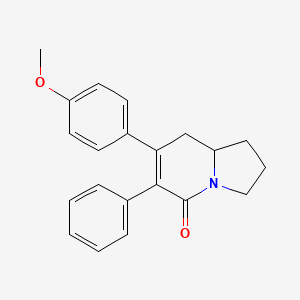
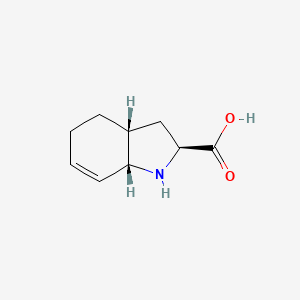
![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
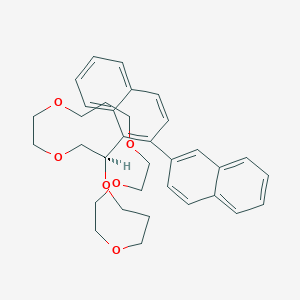
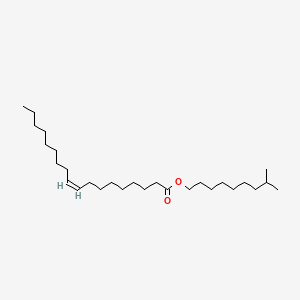

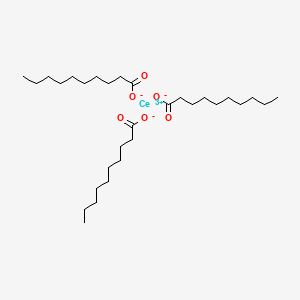
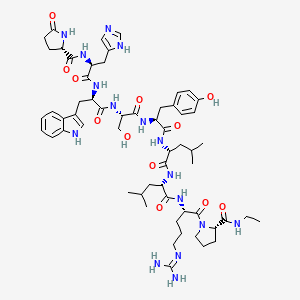
![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
